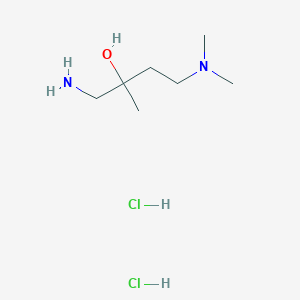

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-amino-4-(dimethylamino)-2-methylbutan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O.2ClH/c1-7(10,6-8)4-5-9(2)3;;/h10H,4-6,8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBIREBPDWUYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)(CN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereospecific Synthesis via Grignard Reaction

Overview:

A prominent method involves the stereospecific addition of Grignard reagents to suitable ketone intermediates, followed by functional group modifications to yield the target amino alcohol.

Preparation of the Grignard reagent:

3-Methoxyphenylmagnesium bromide is prepared from 3-bromoanisole and magnesium in tetrahydrofuran (THF).Addition to ketone precursor:

The Grignard reagent is slowly added to a ketone such as (S)-(+)-1,1-dimethylamino-2-methylpentan-3-one (V).Reaction mechanism:

The nucleophilic addition forms a new stereocenter, producing the amino alcohol with high stereospecificity.Hydrolysis and salt formation:

After the addition, the mixture is hydrolyzed with water and acidified with acetic acid to facilitate product isolation. The amino alcohol is then basified and extracted with organic solvents such as toluene or dichloromethane.

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Preferred for Grignard reactions |

| Temperature | 0°C to 25°C | To control reaction rate and stereochemistry |

| Reaction Time | 1.5–2 hours | For Grignard addition; longer for hydrolysis |

| pH | 7–12 | Adjusted for optimal hydrolysis and extraction |

Hydrochloride Salt Formation

Post-synthesis, the amino alcohol is converted into its dihydrochloride salt:

Procedure:

The amino alcohol is dissolved in an aqueous medium, and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added to precipitate the dihydrochloride salt.Purification:

The salt is filtered, washed, and dried under vacuum to obtain high purity dihydrochloride form.

Notes:

This salt formation step enhances compound stability and facilitates pharmaceutical formulation.

Alternative Synthetic Routes

a. Reductive Amination:

Some methods utilize reductive amination of ketone intermediates with dimethylamine under catalytic hydrogenation conditions, followed by purification and salt formation. This route offers stereoselectivity control and high yields.

b. Multi-step Functionalization:

Complex multistep syntheses involve initial amino alcohol formation via chiral auxiliary or enzymatic resolution, followed by methylation and halogenation steps to introduce the dimethylamino group.

Data Summary and Comparative Analysis

| Method | Key Reagents | Solvent | Yield | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Grignard Addition | 3-Methoxyphenylmagnesium bromide + ketone | THF | High (up to 80%) | Stereospecific | High stereoselectivity, scalable | Sensitive to moisture, requires careful control |

| Reductive Amination | Formaldehyde/dimethylamine + catalyst | Methanol or ethanol | Moderate to high | Good | Mild conditions | Possible racemization |

| Hydrochloride Salt Formation | HCl gas or concentrated HCl | Aqueous | Quantitative | Not applicable | Simple, stabilizes compound | Additional purification needed |

Research Findings and Patent Insights

The process described in patent WO2012101649A1 emphasizes stereospecific synthesis via Grignard addition to chiral ketones, followed by hydrolysis and salt formation, yielding high purity intermediates suitable for pharmaceutical use.

Patent US3944617A details the synthesis of amino alcohols via chlorination and hydrolysis, highlighting the importance of solvent choice and reaction conditions for high yield and purity.

The synthesis of derivatives with amino functionalities often involves chiral resolution or stereospecific reactions to ensure the desired stereochemistry, crucial for biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Electrophiles: Alkyl halides and acyl halides are typical electrophiles used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows for versatile chemical reactivity, enabling the development of new compounds with desired properties.

Table 1: Chemical Reactions Involving 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol Dihydrochloride

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding oxides or oxidized derivatives. |

| Reduction | Produces simpler amines or alcohols. |

| Substitution | Participates in reactions with various electrophiles. |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a useful tool for investigating biochemical pathways and cellular functions.

Case Study: Enzyme Inhibition

A study demonstrated that 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride could inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders.

Medicine

The compound plays a significant role in pharmaceutical synthesis, particularly for drugs targeting the central nervous system (CNS). It acts as an intermediate in producing various pharmaceutical agents with neuroactive properties.

Table 2: Pharmaceutical Applications of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol Dihydrochloride

| Drug Class | Example Compounds | Mechanism of Action |

|---|---|---|

| Antidepressants | SSRIs | Inhibit serotonin reuptake |

| Analgesics | Opioid derivatives | Modulate pain pathways |

| CNS Stimulants | Amphetamine analogs | Increase neurotransmitter release |

Industrial Applications

Beyond research and medicine, this compound is also employed in the production of specialty chemicals and as a reagent in industrial processes. Its dual amine groups provide multiple sites for chemical modification, enhancing its utility in various applications.

Case Study: Specialty Chemical Production

An industrial application involved using 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride in synthesizing a new class of surfactants that exhibit improved performance characteristics compared to traditional surfactants.

Mechanism of Action

The mechanism of action of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways that are crucial for cellular function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride

- CAS Number : 1797820-45-1

- Molecular Formula : C₇H₁₈N₂O·2HCl

- Structure: Features a branched carbon chain with amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups at positions 1 and 4, respectively, and a hydroxyl (-OH) group at position 2. The dihydrochloride salt enhances solubility and stability.

Applications :

Primarily utilized in pharmaceutical research as a chiral building block or intermediate, particularly in synthesizing bioactive molecules targeting neurological or metabolic pathways . Evidence suggests discontinuation of commercial availability, limiting its current use in industrial settings .

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

- Key Differences :

- Contains an ester functional group (benzoate) instead of a hydroxyl group.

- Lacks the branched aliphatic chain present in the target compound.

- Research Findings: In resin cement formulations, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity (degree of conversion = 78%) compared to methacrylate-based amines like 2-(dimethylamino) ethyl methacrylate (65%) . Superior physical properties (flexural strength, hardness) due to efficient radical generation during polymerization .

2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride

(2R)-3-Amino-2-(dimethylamino)propan-1-ol Dihydrochloride

- Key Differences: Shorter carbon chain (propanol vs. butanol backbone). Chiral center at position 2, critical for enantioselective synthesis .

- Applications :

Comparative Data Table

Critical Analysis of Research Findings

- Reactivity: Ethyl 4-(dimethylamino) benzoate outperforms methacrylate-based amines in polymerization due to faster radical generation, a property absent in the target compound’s hydroxyl-bearing structure .

- Chirality vs. Stability: The target compound’s branched chain may hinder stereochemical control compared to (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride, which has a simpler backbone optimized for enantioselectivity .

- Regulatory Significance: Unlike the target compound, 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile dihydrochloride is recognized in pharmacopeias, emphasizing its role in API impurity profiling .

Biological Activity

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride is a versatile compound with significant biological activity, primarily due to its structural properties, which include both primary and tertiary amine groups. This article consolidates research findings regarding its biological activities, mechanisms of action, and applications in various fields.

Overview of the Compound

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride, often referred to as a chiral amino alcohol, is utilized in the synthesis of pharmaceuticals and other biologically active molecules. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It can act as either an inhibitor or an activator , influencing various biological pathways:

- Signal Transduction : The compound may modulate signal transduction cascades, impacting cellular responses.

- Enzyme Interaction : It has been shown to interact with enzymes critical for metabolic pathways, potentially altering their activity and leading to therapeutic effects.

1. Antimicrobial Properties

Research indicates that 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride exhibits antimicrobial properties. It has been evaluated against various pathogens, including antibiotic-resistant strains. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 0.5 μg/mL |

| Pseudomonas aeruginosa | 8 μg/mL |

| Escherichia coli | 4 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Neuroprotective Effects

In studies focusing on neurodegenerative diseases, the compound has shown promise in reducing beta-amyloid production, which is crucial in Alzheimer’s disease pathology. Its mechanism involves modulation of pathways associated with amyloid precursor protein processing .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of the compound against Acinetobacter baumannii and Pseudomonas aeruginosa, revealing significant antibacterial activity. The optimization of this compound led to enhanced solubility and reduced toxicity towards human cells, making it a candidate for further development as an antibiotic .

Case Study 2: Neuroprotection

Research indicated that derivatives of this compound could inhibit GSK-3β, an enzyme implicated in neurodegeneration. The inhibition was linked to improved cognitive function in murine models of Alzheimer’s disease .

Q & A

Q. What are the key physicochemical properties of 1-amino-4-(dimethylamino)-2-methylbutan-2-ol dihydrochloride, and how do they influence experimental design?

The compound’s molecular formula (C₆H₁₆N₂O·2HCl) and molecular weight (213.13 g/mol) dictate solubility and stability in aqueous buffers. Its tertiary amine and hydroxyl groups suggest sensitivity to pH, requiring buffered solutions (pH 6–8) for stability during in vitro assays. The dihydrochloride salt enhances water solubility, making it suitable for cell culture studies, but hygroscopicity necessitates anhydrous storage .

Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?

A typical synthesis involves reductive amination of 2-methylbutan-2-ol derivatives with dimethylamine, followed by hydrochlorination. Critical steps include:

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted amines.

- Yield optimization : Monitoring reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and adjusting stoichiometry of dimethylamine .

Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What analytical techniques are recommended for structural characterization?

- NMR : ¹H NMR (D₂O) resolves the dimethylamino group (δ 2.2–2.4 ppm, singlet) and hydroxyl proton (δ 4.8 ppm, broad).

- Mass spectrometry : ESI-MS (positive mode) confirms the molecular ion [M+H]⁺ at m/z 213.1.

- Elemental analysis : Validates chloride content (theoretical Cl: 33.2%) .

Advanced Research Questions

Q. How does stereochemistry at the 2-methylbutan-2-ol core affect biological activity?

The chiral center at C2 influences receptor binding. For example, (R)-enantiomers may exhibit higher affinity for amine transporters in neuropharmacological assays. Enantiomeric resolution can be achieved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) . Comparative studies using racemic vs. enantiopure samples are critical for structure-activity relationship (SAR) analysis .

Q. What strategies resolve contradictions in solubility data reported across studies?

Discrepancies often arise from polymorphic forms or residual solvents. Systematic approaches include:

Q. How can impurity profiles be controlled during scale-up synthesis?

Common impurities include:

- Des-methyl analogue : Formed via incomplete alkylation (detectable by LC-MS at m/z 185.1).

- Oxidation products : Tertiary amine oxides (monitored via UV at 254 nm).

Mitigation strategies: - Process optimization : Use inert atmospheres to prevent oxidation.

- SPE purification : Cation-exchange cartridges remove ionic impurities .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

- Cell viability assays : Use HEK-293 or SH-SY5Y cells to assess cytotoxicity (IC₅₀ via MTT assay).

- Receptor binding : Radioligand displacement (e.g., σ receptors, Ki determination via Scatchard analysis).

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure intrinsic clearance .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

| Parameter | Method | Acceptable Criteria | Reference |

|---|---|---|---|

| Purity | HPLC (C18) | ≥95% (Area %) | |

| Chloride content | Argentometric titration | 32–34% (w/w) | |

| Residual solvents | GC-FID | <500 ppm (ethanol, DCM) |

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Water | 50–60 | pH-dependent (optimal at pH 6) |

| DMSO | >100 | Suitable for stock solutions |

| Ethanol | 20–30 | Limited for precipitations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.